molecular formula C9H9FINO B8265404 N-(5-Fluoro-4-iodo-2-methylphenyl)acetamide

N-(5-Fluoro-4-iodo-2-methylphenyl)acetamide

Cat. No.: B8265404
M. Wt: 293.08 g/mol
InChI Key: IVCNUUVUKIQUDM-UHFFFAOYSA-N
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Description

N-(5-Fluoro-4-iodo-2-methylphenyl)acetamide: is an organic compound with the molecular formula C9H9FINO and a molecular weight of 293.08 g/mol It is characterized by the presence of fluorine, iodine, and a methyl group attached to a phenyl ring, along with an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Fluoro-4-iodo-2-methylphenyl)acetamide typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-(5-Fluoro-4-iodo-2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

    Substitution Reactions: Products with different nucleophiles replacing the iodine atom.

    Oxidation: Products with altered oxidation states, such as carboxylic acids or ketones.

    Coupling Reactions: Biaryl compounds or other coupled products.

Scientific Research Applications

N-(5-Fluoro-4-iodo-2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-4-iodo-2-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogens can enhance its binding affinity and specificity towards these targets .

Properties

IUPAC Name

N-(5-fluoro-4-iodo-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FINO/c1-5-3-8(11)7(10)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCNUUVUKIQUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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